Diazene, bis(2,4,6-trinitrophenyl)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,4,6-trinitrophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N8O12/c21-15(22)5-1-7(17(25)26)11(8(2-5)18(27)28)13-14-12-9(19(29)30)3-6(16(23)24)4-10(12)20(31)32/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDIVOYKWCKHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N8O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066458 | |
| Record name | Diazene, bis(2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19159-68-3 | |
| Record name | 1,2-Bis(2,4,6-trinitrophenyl)diazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19159-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazene, 1,2-bis(2,4,6-trinitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019159683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, 1,2-bis(2,4,6-trinitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diazene, bis(2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',6,6'-hexanitroazobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Diazene, Bis 2,4,6 Trinitrophenyl
Mechanistic Elucidation of Established Synthetic Pathways for Diazene (B1210634), bis(2,4,6-trinitrophenyl)-
The established synthesis of HNAB primarily revolves around the oxidation of a precursor molecule, though azo coupling reactions represent a fundamental alternative in the synthesis of aromatic azo compounds. The efficiency of these pathways is intrinsically linked to the reactivity of their precursors and the specific conditions of the reaction environment.
Investigation of Azo Coupling Reactions and Oxidative Approaches
The formation of the central diazene (-N=N-) bond in HNAB can be approached through two primary strategies: the direct coupling of diazonium salts with an activated aromatic ring (azo coupling) or the oxidation of a pre-formed hydrazo intermediate.
Azo Coupling Reactions: This method is a cornerstone of industrial dye synthesis. mdpi.com The reaction involves the diazotization of a primary aromatic amine, in this case, 2,4,6-trinitroaniline (picramide), to form a highly reactive diazonium salt. This electrophilic salt is then reacted with an electron-rich coupling component. For symmetrical azo compounds like HNAB, this could theoretically involve coupling with another molecule of 2,4,6-trinitroaniline or a related derivative. The strong electron-withdrawing nature of the three nitro groups on the trinitroaniline ring deactivates the aromatic system, making it a poor nucleophile. However, these same groups increase the electrophilicity of the corresponding diazonium salt, which can enable coupling with more activated aromatic compounds. energetic-materials.org.cn It has been noted that 2,4,6-trinitroaniline can be diazotized and coupled with electron-rich compounds like 1,3,5-trimethylbenzene. energetic-materials.org.cn While a fundamental synthetic route for azo compounds, the direct azo coupling of picramide to form HNAB is not the most commonly cited method in the literature for this specific high-energy material.
Oxidative Approaches: The most prominently documented and industrially practiced method for synthesizing HNAB is through the oxidation of its hydrazo precursor, Hexanitrohydrazobenzene (HNHB). osti.govosti.gov This approach first establishes the C-N-N-C backbone and then forms the azo bond through the removal of two hydrogen atoms. This method has been successfully scaled for producing significant quantities of HNAB. Technical reports indicate that HNAB was synthesized from HNHB in batches yielding 27 kg of product, with yields reported to be above 90%. osti.gov The oxidation step is a critical transformation, converting the hydrazo linkage (-NH-NH-) into the azo linkage (-N=N-). While specific mechanistic studies on the oxidation of HNHB are not extensively detailed in readily available literature, the general mechanism for hydrazide oxidation can involve radical intermediates. rsc.org The reaction is typically carried out using strong oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure complete conversion and to minimize side reactions that could lead to impurities.
Synthesis and Reactivity of Picryl Chloride and Related Precursors
The primary precursors for HNAB synthesis, such as 2,4,6-trinitroaniline and HNHB, are themselves synthesized from highly nitrated benzene (B151609) derivatives. Picryl chloride (2-chloro-1,3,5-trinitrobenzene) is a key intermediate in this process.
The synthesis of picryl chloride is a well-documented, two-step reaction starting from picric acid (2,4,6-trinitrophenol). In the first step, picric acid is reacted with pyridine in a solvent such as dimethylformamide (DMF) to form pyridinium picrate. This salt is then chlorinated using an agent like phosphorus oxychloride to yield picryl chloride. rsc.org The reactivity of picryl chloride is dominated by the three strongly electron-withdrawing nitro groups, which make the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic aromatic substitution. nih.gov This high reactivity allows for the facile introduction of other functional groups, such as the amino group, by reaction with ammonia or other nitrogen nucleophiles to form 2,4,6-trinitroaniline (picramide), a direct precursor for azo coupling or for further derivatization into HNHB.
The scalability of picryl chloride synthesis has been demonstrated, with studies detailing the parameters for 10-kg batches. These studies show a direct correlation between process control and the resulting yield and purity.
| Batch Size (kg) | Yield (%) | Purity (%) |
|---|---|---|
| 5 | 40-60 | ~50 |
| 10 (Batch 1) | 80 | 95 |
| 10 (Batch 2) | 86 | 99+ |
| 10 (Batch 3) | 91 | 99+ |
Role of Specific Catalysts and Reaction Environments in Yield and Selectivity
The reaction environment plays a pivotal role in directing the outcome of chemical syntheses, influencing both the rate of reaction and the distribution of products. dtic.mil
In azo coupling reactions , the pH of the solution is a critical parameter. The diazotization of the aromatic amine must be carried out in a strongly acidic medium to generate the diazonium salt. However, the subsequent coupling reaction requires a mildly acidic to neutral pH. If the pH is too low, the concentration of the active coupling species is reduced, slowing or preventing the reaction. mdpi.com
For the oxidative synthesis of HNAB from HNHB , the choice of oxidizing agent and solvent system is paramount. While specific catalysts for this reaction are not extensively detailed in the reviewed literature, the process relies on a potent oxidizing environment to efficiently convert the hydrazobenzene to the azobenzene (B91143). The reaction conditions must be carefully controlled to maximize the yield of the desired product while minimizing the formation of degradation products or other impurities. Factors such as temperature, reaction time, and the method of product isolation and purification all contribute to the final yield and selectivity. For instance, recrystallization of HNAB has been shown to have yields varying from 30 to 70%, indicating the importance of this final purification step in achieving the desired product quality. osti.gov
Exploration of Novel Synthetic Strategies and Reaction Engineering
Research into the synthesis of energetic materials continually seeks to develop methods that are more efficient, scalable, and that can introduce structural modifications to enhance performance.
Development of Efficient and Scalable Academic Synthesis Protocols
The transition from laboratory-scale synthesis to larger-scale production presents numerous challenges in reaction engineering, including heat management, reagent addition rates, and mixing efficiency. The synthesis of HNAB has been successfully scaled to pilot-plant levels, as detailed in technical reports. osti.gov These efforts focus on the reproducibility and safety of the synthesis process on a larger scale. The synthesis of HNAB from HNHB, for example, has been implemented to produce multi-kilogram batches. osti.gov While these reports confirm scalability, there is a continuous academic interest in developing alternative synthetic routes that may offer milder reaction conditions, higher atom economy, or simplified purification procedures. However, detailed academic studies focusing on novel, scalable protocols for HNAB specifically are not widely prevalent in the reviewed literature, with much of the available information stemming from industrial or governmental laboratory reports.
Utilization of Heterocyclic Precursors for Enhanced Energetic Frameworks
A significant area of research in modern energetic materials is the incorporation of nitrogen-rich heterocyclic rings into their structures. rsc.orgresearchgate.net Heterocycles such as triazoles, tetrazoles, furazans, and tetrazines can increase the nitrogen content of a molecule, which often leads to a higher heat of formation and the generation of a greater volume of gaseous products upon decomposition, both of which contribute to enhanced energetic performance. energetic-materials.org.cnresearchgate.net
The strategy involves using functionalized heterocyclic compounds as precursors, which can be linked together, often via an azo bridge. This has led to the development of a wide array of high-nitrogen energetic materials with properties that can be tuned by the choice of the heterocyclic core. rsc.org For instance, azo-bridged triazoles and tetrazines have been synthesized and shown to possess desirable energetic properties. energetic-materials.org.cnacs.org
While this is a prominent and successful strategy in the broader field of high-nitrogen energetic materials, its specific application to the synthesis of Diazene, bis(2,4,6-trinitrophenyl)- has not been identified in the surveyed literature. The established structure of HNAB is based on the phenyl ring, and research into enhancing its properties has not prominently featured the replacement of these rings with heterocyclic systems. The focus remains on the synthesis of the existing molecular framework.
Challenges and Innovations in the Synthesis of Highly Nitrated Azo Compounds
The synthesis of highly nitrated azo compounds like Diazene, bis(2,4,6-trinitrophenyl)- is a complex endeavor fraught with challenges ranging from precursor synthesis to the final coupling and nitration steps. The primary goal is to maximize the energy density, often by introducing numerous nitro groups, while maintaining a manageable level of sensitivity and thermal stability.
Key Challenges:
A significant challenge lies in the introduction of multiple nitro groups onto the aromatic rings without causing premature decomposition of the starting materials or intermediates. The strongly electron-withdrawing nature of nitro groups deactivates the aromatic ring, making subsequent nitrations progressively more difficult and requiring harsh reaction conditions. These conditions, typically involving strong acids and high temperatures, can lead to unwanted side reactions and pose significant safety risks.
Another major hurdle is the stability of the azo bridge under aggressive nitration or oxidation conditions. The -N=N- linkage can be susceptible to cleavage, leading to lower yields and a complex mixture of byproducts. The synthesis of the precursor, 2,2',4,4',6,6'-hexanitrohydrazobenzene, and its subsequent oxidation to form the azo bridge, requires careful control of reaction parameters to avoid degradation.
Furthermore, traditional synthetic methods for azo compounds often rely on reagents that are now considered environmentally hazardous. For instance, classical oxidative coupling reactions frequently employ heavy-metal oxidizers like potassium permanganate (KMnO₄) or lead tetraacetate (Pb(OAc)₄), which generate toxic waste products. acs.org
Innovations in Synthetic Methodologies:
To address these challenges, significant innovations have emerged in the field of energetic materials synthesis. These modern approaches prioritize safety, efficiency, and environmental sustainability.
One of the most promising innovations is the adoption of electrochemical synthesis . This method replaces hazardous chemical oxidants with an electric potential, offering a "greener" and more controlled reaction pathway. acs.orgacs.org Anodic reactions can facilitate the oxidative coupling of amino or hydrazine (B178648) precursors to form the azo bridge under milder conditions, minimizing the risk of decomposition and eliminating heavy-metal byproducts. acs.org
The development of continuous flow manufacturing represents another significant leap forward. Due to the often unstable nature of intermediates, such as diazonium salts, and the exothermic reactions involved in their synthesis, continuous flow reactors offer enhanced safety and control. researchgate.net This technology allows for the rapid mixing of reagents and precise temperature management in microreactors, minimizing the accumulation of hazardous intermediates and improving reaction yields and product purity. researchgate.net
The table below summarizes some of the synthetic approaches and highlights the evolution from traditional methods to more innovative strategies.
| Methodology | Description | Key Advantages | Associated Challenges |
| Classical Oxidation | Oxidation of a precursor like 2,2',4,4',6,6'-hexanitrohydrazobenzene using strong chemical oxidants (e.g., nitric acid). | Established and can produce high yields. | Use of hazardous and corrosive reagents; potential for over-oxidation and decomposition. |
| Oxidative Coupling | Direct coupling of highly nitrated anilines or hydrazines using chemical oxidants. | Potentially more direct route. | Often requires harsh conditions and hazardous heavy-metal oxidants. acs.org |
| Electrochemical Synthesis | Anodic oxidation of precursors to form the azo linkage. | Environmentally friendly (avoids heavy metals); high degree of control over reaction. acs.orgacs.org | Scalability can be a concern; requires specialized equipment. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch reactor. | Enhanced safety for hazardous reactions; improved heat management and reproducibility. researchgate.net | Requires investment in specialized reactor technology. |
| Azo-bridged Heterocycles | Synthesis of molecules where the azo group links nitrogen-rich heterocyclic rings instead of phenyl rings. | Can lead to higher density, greater thermal stability, and improved energetic performance. rsc.org | Synthesis of functionalized heterocyclic precursors can be complex. |
These advancements reflect a paradigm shift in the synthesis of energetic materials, moving towards methodologies that are not only more efficient but also inherently safer and more sustainable.
Elucidation of Reaction Mechanisms and Decomposition Pathways
The formation and decomposition of Diazene (B1210634), bis(2,4,6-trinitrophenyl)- are complex chemical processes that have been the subject of scientific investigation aimed at understanding its stability and energetic properties.
The synthesis of Diazene, bis(2,4,6-trinitrophenyl)- typically involves the reaction of precursor compounds containing the 2,4,6-trinitrophenyl moiety. The formation of the central azo (–N=N–) bond is a critical step in its synthesis.
Analysis of Radical and Ionic Pathways in Azo Bond Formation
The formation of the azo bond in compounds like Diazene, bis(2,4,6-trinitrophenyl)- can theoretically proceed through either radical or ionic pathways. While detailed mechanistic studies specifically for this compound are not extensively reported in publicly available literature, general principles of azo compound synthesis suggest that the reaction likely involves nucleophilic substitution or oxidative coupling reactions where the specific pathway would be highly dependent on the starting materials and reaction conditions. For instance, the synthesis of similar aromatic azo compounds can occur via the condensation of a nitroso compound with an amine or the oxidation of a hydrazine (B178648) derivative.
Identification and Characterization of Reaction Intermediates
The identification of transient species or intermediates is key to confirming a proposed reaction mechanism. For the synthesis of Diazene, bis(2,4,6-trinitrophenyl)-, techniques such as spectroscopy could be employed to detect short-lived intermediates. However, specific information on the isolation and characterization of such intermediates for this particular compound is sparse in the available literature.
The thermal decomposition of energetic materials like Diazene, bis(2,4,6-trinitrophenyl)- is a critical area of study to determine their stability and performance characteristics.
Thermochemical Decomposition Pathways of Diazene, bis(2,4,6-trinitrophenyl)-
Kinetic Studies of Thermal Decomposition Processes
Kinetic studies provide valuable data on the rate of decomposition and the energy required to initiate the process. The thermal stability of Diazene, bis(2,4,6-trinitrophenyl)- is a significant property, and its decomposition kinetics have been a subject of interest.
The decomposition of many energetic materials is often studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine decomposition temperatures and kinetic parameters. For related compounds, such as 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX), kinetic parameters for thermal decomposition have been determined, showing a high activation energy which indicates significant thermal stability. researchgate.net
Interactive Data Table: Thermal Decomposition Data
| Compound | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Reference |
| Diazene, bis(2,4,6-trinitrophenyl)- | Data not available | Data not available | |
| 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX) | Approx. 350 | 261 ± 11 | researchgate.net |
Elucidation of Molecular Fragmentation and Energy Release Mechanisms
Upon thermal decomposition, the Diazene, bis(2,4,6-trinitrophenyl)- molecule breaks down into smaller, more stable fragments, releasing a significant amount of energy. The primary fragmentation is a key step that dictates the subsequent decomposition pathway. Studies on similar polynitro aromatic compounds suggest that the initial step often involves the cleavage of a C–NO2 bond, as the nitro groups are typically the most reactive sites. electronicsandbooks.com The presence of the azo bridge introduces another potential point of initial bond scission. The subsequent fragmentation would involve the breakdown of the aromatic rings, leading to the formation of gaseous products like N₂, CO₂, and H₂O.
The mechanisms of spark energy transfer into the reaction center of the molecule can differ depending on the measurement instrumentation, which can influence the observed primary fragmentation. lukasiewicz.gov.pl
Computational chemistry provides powerful tools for investigating reaction mechanisms, particularly for complex and energetic molecules where experimental studies can be challenging and hazardous. Theoretical models, such as those based on Density Functional Theory (DFT), can be used to calculate the energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway.
For polynitro arenes, DFT calculations have been used to determine the net charges of the nitro groups, which can correlate with the sensitivity of the compound to initiation by spark. electronicsandbooks.comlukasiewicz.gov.pl These theoretical approaches can also be applied to model the entire energy profile of both the formation and decomposition reactions of Diazene, bis(2,4,6-trinitrophenyl)-, identifying the most likely pathways and the structures of transition states. However, specific and detailed theoretical modeling studies focused solely on the formation and decomposition of this compound are not prevalent in the reviewed literature.
Advanced Characterization Methodologies for Structural and Electronic Elucidation
Spectroscopic Methodologies for Unveiling Molecular Structure and Dynamics
Spectroscopic techniques are indispensable tools for probing the intricate details of molecular structure and bonding within Diazene (B1210634), bis(2,4,6-trinitrophenyl)-. While specific spectral data for this exact compound is not widely available in open literature, its synthesis and characterization have been reported, indicating the use of standard spectroscopic methods. energetic-materials.org.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Electronic Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For Diazene, bis(2,4,6-trinitrophenyl)-, ¹H and ¹³C NMR spectroscopy would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Similarly, ¹³C NMR data for Diazene, bis(2,4,6-trinitrophenyl)- is not explicitly detailed in the available literature. However, analysis of related diazene compounds provides insight into the expected chemical shifts. For instance, the aromatic carbons in similar structures show distinct signals that can be assigned to the substituted and unsubstituted positions on the phenyl rings.
Table 1: Representative ¹³C NMR Chemical Shifts for Aromatic Carbons in a Substituted Diazene Compound
| Carbon Atom | Chemical Shift (ppm) |
| C-N | 152.68 |
| C-H (ortho) | 122.87 |
| C-H (meta) | 129.11 |
| C-H (para) | 131.01 |
Note: Data is for (E)-1,2-bisphenyldiazene and is provided for illustrative purposes.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The characterization of Diazene, bis(2,4,6-trinitrophenyl)- has been confirmed through IR spectroscopy. energetic-materials.org.cn
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the nitro groups (NO₂). These typically appear as two distinct bands for the asymmetric and symmetric stretching vibrations. The aromatic C-H and C=C stretching vibrations would also be present, although they may be of weaker intensity.
Raman spectroscopy is particularly useful for identifying the N=N stretching vibration of the diazene bridge, which is often weak or absent in the IR spectrum. This technique has been employed to identify different crystalline phases of HNAB, indicating its sensitivity to subtle changes in molecular environment. osti.gov
Table 2: Expected Vibrational Modes for Diazene, bis(2,4,6-trinitrophenyl)-
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Asymmetric NO₂ Stretch | 1530 - 1560 | IR |
| Symmetric NO₂ Stretch | 1340 - 1370 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| N=N Stretch | 1400 - 1450 | Raman |
X-ray Diffraction Studies for Solid-State Architecture and Intermolecular Interactions
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Crystal Packing and Torsion Angle Analysis
Single crystal X-ray diffraction studies have revealed that Diazene, bis(2,4,6-trinitrophenyl)- exists in a trans configuration. These studies provide detailed information on the molecular geometry, including the planarity of the substituent groups relative to the benzene (B151609) rings.
Investigation of Polymorphism and its Influence on Molecular Arrangement
Diazene, bis(2,4,6-trinitrophenyl)- is known to exhibit polymorphism, meaning it can exist in different crystalline forms with distinct physical properties. At least three polymorphs, designated as Form I, Form II, and Form III, have been identified. The crystal structures of Form I and Form II have been determined by single-crystal X-ray diffraction.
Table 3: Crystallographic Data for Diazene, bis(2,4,6-trinitrophenyl)- Polymorphs
| Parameter | Form I | Form II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/a |
| a (Å) | 10.149 | 10.632 |
| b (Å) | 8.263 | 21.869 |
| c (Å) | 10.055 | 7.585 |
| β (°) | 97.29 | 102.56 |
| Molecules per unit cell (Z) | 2 | 4 |
The different packing arrangements in these polymorphs can influence properties such as density and stability. The study of polymorphism is crucial for understanding the performance and safety of energetic materials.
Advanced Thermal Analysis and Microscopy for Morphological and Kinetic Insights
Thermal analysis techniques are vital for characterizing the stability, decomposition, and phase transitions of energetic materials like Diazene, bis(2,4,6-trinitrophenyl)-.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed to study the thermal behavior of HNAB. energetic-materials.org.cn DSC measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and decomposition temperatures. TGA measures the change in mass of a sample as it is heated, providing information about decomposition pathways and kinetics.
Studies have shown that the thermal decomposition of HNAB occurs in the temperature range of 215 °C to 280 °C. dtic.mildtic.mil The decomposition is a complex process, and the rate is dependent on temperature. For instance, at 230 °C, the decomposition rate is approximately 1.3% per hour, while at 280 °C, it increases to 60% per hour. dtic.mildtic.mil Kinetic analysis of the thermal decomposition process has been performed using methods such as the Ozawa method, yielding an activation energy of 123.48 kJ·mol⁻¹ and a pre-exponential factor of 3.965×10¹¹ s⁻¹. energetic-materials.org.cn
Table 4: Thermal Decomposition Data for Diazene, bis(2,4,6-trinitrophenyl)-
| Temperature (°C) | Decomposition Rate (%/hour) |
| 215 | - |
| 230 | 1.3 |
| 280 | 60 |
Data compiled from studies on the thermal stabilities of HNAB. dtic.mildtic.mil
Scanning Electron Microscopy (SEM) can be utilized to observe the crystal morphology of Diazene, bis(2,4,6-trinitrophenyl)-, providing insights into the physical form of the material which can influence its properties.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Elucidating Decomposition Kinetics
The thermal behavior and decomposition kinetics of Diazene, bis(2,4,6-trinitrophenyl)- are critical parameters for assessing its thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques employed to investigate these characteristics.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions such as melting and decomposition. TGA, on the other hand, measures the change in mass of a sample as it is heated, providing information about decomposition and volatilization processes.
Studies on the thermal decomposition of HNAB have been conducted to determine its kinetic parameters. One such study utilized DSC and TGA to investigate its thermal behavior. The research determined that the thermal decomposition mechanism of HNAB is classified as random nucleation and growth. researchgate.net Using Ozawa's method, the activation energy, pre-exponential factor, and the integral form of the mechanism function for the thermal decomposition process were determined. researchgate.net
Interactive Table: Thermal Decomposition Kinetic Parameters of Diazene, bis(2,4,6-trinitrophenyl)-
| Parameter | Value | Method |
| Activation Energy (Ea) | 123.48 kJ·mol⁻¹ | Ozawa's Method |
| Pre-exponential Factor (A) | 3.965×10¹¹ s⁻¹ | Ozawa's Method |
| Mechanism Function [f(α)] | (1-α) | Random Nucleation and Growth (n=1) |
This table presents the kinetic parameters for the thermal decomposition of Diazene, bis(2,4,6-trinitrophenyl)- as determined by DSC and TGA analysis.
Further investigations into the thermal stability of HNAB have provided data on its decomposition rates at various temperatures. These studies are crucial for understanding the material's behavior under different thermal stresses. For instance, at 230°C, HNAB was found to decompose at a rate of 1.3% per hour. researchgate.net When the temperature was elevated to 280°C, the decomposition rate increased significantly to 60% per hour. researchgate.net This highlights the temperature-dependent nature of its decomposition.
The physical state of the material also plays a role in its decomposition kinetics. Supercooled liquid HNAB has been observed to decompose faster than its solid counterpart at the same temperature. researchgate.net This suggests that the crystal lattice forces in the solid state contribute to stabilizing the molecule against thermal degradation. osti.gov
Research into the amorphization and crystallization of HNAB has also provided valuable thermal data. The heats of decomposition for both amorphous and crystalline forms of HNAB have been measured and found to be similar, with values of 3295 J/g and 3392 J/g, respectively. researchgate.netsemi.ac.cn This similarity suggests that the amorphous form of HNAB possesses a comparable level of chemical energy to its crystalline form. researchgate.netsemi.ac.cn
Interactive Table: Decomposition Rates and Heats of Decomposition of Diazene, bis(2,4,6-trinitrophenyl)-
| Parameter | Condition | Value |
| Decomposition Rate | 230°C | 1.3% / hour |
| Decomposition Rate | 280°C | 60% / hour |
| Heat of Decomposition | Amorphous | 3295 J/g |
| Heat of Decomposition | Crystalline | 3392 J/g |
This table summarizes the decomposition rates at different temperatures and the heats of decomposition for both amorphous and crystalline forms of Diazene, bis(2,4,6-trinitrophenyl)-.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Research on Crystalline Morphology
The crystalline morphology of Diazene, bis(2,4,6-trinitrophenyl)- significantly influences its physical and energetic properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for elucidating the microstructure of this material at the micro and nanoscale.
Research on vapor-deposited HNAB films has utilized SEM to characterize their morphology during crystallization. researchgate.net As-deposited films are observed to have a dense, amorphous structure and appear transparent with a dark red color. researchgate.netresearchgate.net This amorphous state is not stable and undergoes crystallization over time, with the rate being dependent on the ambient temperature. researchgate.netosti.gov
The crystallization process of these amorphous films results in a mixture of polymorphs, primarily the HNAB-II crystal structure and another unidentified crystal structure. researchgate.net This transformation is accompanied by distinct morphological changes. SEM analysis reveals the nucleation and growth of crystalline regions, which are visually distinguishable by their coloration. researchgate.net The films develop a mixture of orange and yellow nuclei that subsequently grow and coalesce. researchgate.netresearchgate.net The orange regions are consistent with the HNAB-II polymorph. osti.gov
While detailed TEM studies specifically on the internal crystalline structure of Diazene, bis(2,4,6-trinitrophenyl)- are not extensively reported in the provided context, the principles of TEM would allow for the investigation of nanoscale features such as lattice defects, grain boundaries, and the internal structure of the different polymorphs. Given the beam-sensitive nature of many energetic materials, low-dose TEM techniques would be essential for such analyses to prevent structural damage during imaging. The dense, amorphous nature of the as-deposited films, as identified by SEM, suggests that TEM could be employed to study the short-range order in this non-crystalline state and the initial stages of nucleation at the nanoscale.
Theoretical and Computational Chemistry of Diazene, Bis 2,4,6 Trinitrophenyl
Quantum Chemical Approaches for Electronic Structure and Stability Predictions
Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule, such as HNAB, by solving the Schrödinger equation or its density-based equivalents. These approaches provide detailed information about electron distribution, molecular orbital energies, and molecular stability.
Application of Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. uwaterloo.cahmc.edu For a complex molecule like HNAB, DFT methods, particularly those employing hybrid functionals like B3LYP, have become a standard tool for investigating electronic structures and energetic properties. researchgate.netyoutube.comnih.gov These calculations are typically performed using a basis set, such as 6-311++G(d,p), to ensure a sufficiently accurate description of the electronic wave functions. nih.gov
Ab initio methods, which are based on first principles without empirical parameterization, can also be employed. However, due to their high computational cost, their application to a molecule of HNAB's size is often limited. DFT provides a balance between accuracy and computational expense, making it well-suited for calculating a range of properties for energetic materials. redalyc.org
Key properties of HNAB that can be determined using these methods include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Heats of Formation (HOF): Calculated using isodesmic reactions, where bond types are conserved between reactants and products to facilitate error cancellation. A high positive HOF is indicative of a high-energy material. researchgate.net
Electronic Structure: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO gap is a key indicator of molecular stability and reactivity. researchgate.netaps.org A small gap suggests the molecule is more reactive and less stable.
Vibrational Frequencies: These calculations predict the infrared and Raman spectra of the molecule and confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). mdpi.com
For analogous energetic materials, DFT calculations have successfully predicted properties like detonation velocity and pressure, which are crucial for assessing performance. nih.gov
Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution Studies
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.govmdpi.com
For HNAB, the MEP surface would be characterized by:
Strong Negative Potential: Located around the oxygen atoms of the six nitro groups (NO₂). These regions are the most likely sites for electrophilic attack.
Slightly Negative Potential: Associated with the nitrogen atoms of the central azo (-N=N-) bridge due to their lone pairs of electrons.
Positive Potential: Concentrated around the hydrogen atoms on the aromatic rings.
MEP analysis is crucial for understanding intermolecular interactions in the crystal lattice of HNAB. The electrostatic attraction between the negative-potential regions (nitro groups) of one molecule and the positive-potential regions of an adjacent molecule plays a significant role in the crystal packing and density, which in turn influences the sensitivity and stability of the explosive. mdpi.comrsc.org
Simulation Methodologies for Molecular Dynamics and Intermolecular Interactions
While quantum chemistry focuses on the static properties of single molecules, molecular dynamics simulations explore the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions in condensed phases.
Molecular Mechanics and Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. readthedocs.ioyoutube.com These simulations can be performed on systems containing thousands of atoms, allowing for the study of HNAB in a crystalline or amorphous state. arxiv.orgarxiv.org
A key application of MD is the study of thermal decomposition. By simulating the system at elevated temperatures, researchers can observe the initial steps of decomposition, such as the breaking of the weakest chemical bonds. nih.gov For HNAB, potential initial decomposition pathways that could be investigated via MD include the cleavage of the C-NO₂ bonds or the central N=N bond. dtic.mildtic.mil MD simulations can reveal reaction pathways, identify intermediate products, and provide a detailed atomistic view of the decomposition mechanism that is difficult to obtain experimentally. nih.gov
The accuracy of MD simulations depends heavily on the quality of the interatomic potential, or force field, used to describe the forces between atoms. For energetic materials, specialized force fields or quantum-mechanically derived potentials (ab initio MD or DFTB) are often necessary to accurately model bond breaking and chemical reactions. nih.gov
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is a boundary defined around a molecule in a crystal, separating it from its neighbors. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contact. nih.govmdpi.com
For HNAB, whose crystal structure is known, Hirshfeld analysis would reveal:
Key Intermolecular Contacts: Red spots on the d_norm map highlight close contacts, which are often hydrogen bonds or other strong interactions. nih.gov In HNAB, the most significant contacts would likely be O···H and O···C interactions between the nitro groups of one molecule and the aromatic rings of its neighbors.
Quantitative Breakdown of Interactions: Two-dimensional fingerprint plots are generated from the Hirshfeld surface, providing a summary of all intermolecular contacts. researchgate.net These plots show the relative contribution of different types of contacts (e.g., O···H, H···H, C···H) to the total crystal packing. researchgate.net For instance, analysis of similar compounds shows that H···H contacts often make up a large percentage of the surface area. nih.gov
This analysis is vital for understanding the packing efficiency and the network of interactions that stabilize the crystal, which are directly related to the density and sensitivity of the energetic material. rsc.org
Computational Assessment of Energetic Behavior and Structure-Reactivity Linkages
A primary goal of computational chemistry in the study of energetic materials is to connect the molecular structure to its energetic performance and stability. redalyc.org
Experimental studies on the thermal decomposition of HNAB show that it is a thermally stable explosive, but its decomposition rate increases significantly with temperature. dtic.mildtic.mil For example, at 230°C, HNAB decomposes at a rate of 1.3% per hour, while at 280°C, this increases to 60% per hour. dtic.mildtic.mil Computational methods can provide a rationale for this behavior.
The following table summarizes experimental decomposition data for HNAB.
| Temperature (°C) | Decomposition Rate (%/hour) |
| 230 | 1.3 |
| 280 | 60 |
| Data sourced from experimental thermal stability studies. dtic.mildtic.mil |
Computational studies can model the decomposition kinetics by calculating the activation energies for various potential reaction pathways. For the related molecule hexanitrostilbene (B7817115) (HNS), activation energies for thermal decomposition have been determined to be in the range of 197 to 477 kJ/mol, depending on the experimental conditions and calculation method. jatm.com.brscielo.brresearchgate.net Similar calculations for HNAB would likely focus on the homolytic cleavage of the C-NO₂ bond to form a picryl radical and NO₂, or the rupture of the central azo bridge. dtic.mildtic.mil The bond dissociation energy (BDE) for these bonds can be calculated using DFT, with the lowest BDE typically indicating the trigger linkage for decomposition.
Furthermore, computational methods can predict key performance indicators:
Detonation Velocity (D)
Detonation Pressure (P)
These parameters are often calculated using empirical equations that rely on the DFT-calculated heat of formation and the crystal density. nih.gov By comparing these predicted values with those of known explosives like HMX, researchers can assess the potential performance of new energetic materials like HNAB.
The following table shows representative calculated detonation performance for energetic compounds similar to HNAB.
| Compound | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) |
| Isomer of Tetranitro-bis-1,2,4-triazole | 8980 - 9380 | 36.24 - 40.38 |
| HMX (for comparison) | 9100 | 39.00 |
| Data sourced from DFT studies on analogous energetic materials. nih.gov |
Theoretical Prediction of Formation Enthalpies and Energy Gaps
The prediction of formation enthalpies and electronic properties such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap are fundamental to assessing the energetic performance and stability of a compound. Density Functional Theory (DFT) has emerged as a powerful tool for these predictions.
Formation Enthalpies:
The standard enthalpy of formation is a critical parameter for calculating the energy output of an energetic material. For many novel or hazardous compounds, direct experimental measurement is challenging. Computational methods, particularly DFT, provide a viable route to estimate this value. While specific theoretical studies on the formation enthalpy of Diazene (B1210634), bis(2,4,6-trinitrophenyl)- are not widely published, the methodology is well-established for nitroaromatic compounds. For instance, a new optimized method for the synthesis of a related compound, bis(2‐methyl‐3,5‐dinitrophenyl)diazene N‐oxide (2AzODNT) from 2,4,6‐trinitrotoluene (TNT), involved the determination of its standard enthalpy of formation. researchgate.net The quantitative structure-property relationship (QSPR) methodology has also been successfully applied to predict the decomposition enthalpies of various nitroaromatic compounds, which serves as an indicator of thermal stability. nih.gov These models utilize descriptors calculated at different levels of theory, including DFT and semi-empirical AM1 approaches, and have shown high correlation with experimental data. nih.gov
Energy Gaps (HOMO-LUMO):
Table 1: Illustrative Examples of Theoretically Predicted HOMO-LUMO Gaps for Related Compounds
| Compound | Method/Basis Set | Predicted HOMO-LUMO Gap (eV) | Reference |
| N-(p-diethylaminobenzylidene)p-nitroaniline (DBN) | B3LYP/6-311G | 2.94 | nih.gov |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | B3LYP/6-311++G(d,p) | 4.4871 | irjweb.com |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.08657 (Note: The negative value reported in the source might be an anomaly or a specific convention; typically, energy gaps are positive values) | nih.gov |
Development of Quantitative Structure-Reactivity Relationships (QSRR) for Azo-Nitroaromatics
Quantitative Structure-Reactivity Relationships (QSRR) and the closely related Quantitative Structure-Property Relationships (QSPR) are computational methodologies aimed at correlating the structural features of molecules with their chemical reactivity or physical properties. nih.govresearchgate.net These models are particularly valuable for classes of compounds like azo-nitroaromatics, where they can be used to predict properties such as thermal stability, toxicity, and energetic performance without the need for extensive experimental synthesis and testing. nih.govnih.gov
The development of a QSRR model typically involves the following steps:
Dataset Compilation: A set of molecules with known reactivity or property data is assembled. For azo-nitroaromatics, this could include compounds with experimentally determined decomposition temperatures or impact sensitivities.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can be constitutional, topological, geometrical, charge-related, or quantum chemical descriptors. nih.gov Quantum chemical descriptors, often derived from DFT calculations, can provide more chemically comprehensive insights into reactivity. nih.gov
Model Building: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms like Classification and Regression Trees (CART), are used to build a mathematical relationship between the descriptors and the property of interest. nih.gov
Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For nitroaromatic compounds, QSPR models have been successfully developed to predict thermal stability by correlating decomposition enthalpies with various descriptors. nih.govresearchgate.net These studies have shown that reliable models can be created using both DFT and less computationally intensive semi-empirical methods, achieving high correlation coefficients (R² > 0.98). nih.gov Furthermore, QSAR (Quantitative Structure-Activity Relationship) models have been employed to analyze the toxicity of nitroaromatics, elucidating the structural factors and possible modes of action. nih.gov These models have demonstrated the significant role of the mutual influence of substituents on the benzene (B151609) ring in determining toxicity. nih.gov
The principles of QSRR are directly applicable to the study of the thermal decomposition of energetic materials. By exploring the thermal decomposition mechanisms computationally, the safety and thermal stability of these compounds can be effectively analyzed. researchgate.netnih.gov For instance, theoretical studies on the thermal decomposition of nitroaromatic compounds have provided insights into their reaction pathways and the influence of various factors on their stability. tamu.edu
Table 2: Key Aspects of QSRR/QSPR Model Development for Nitroaromatic Compounds
| Aspect | Description | References |
| Objective | To predict properties like thermal stability (decomposition enthalpy), toxicity, or other reactivity parameters based on molecular structure. | nih.govnih.gov |
| Methodology | Involves calculating a wide range of molecular descriptors (constitutional, topological, quantum chemical) and using statistical methods (e.g., PLS, CART) to build predictive models. | nih.govnih.gov |
| Computational Levels | Both high-level (DFT) and semi-empirical (AM1) methods can be used to calculate descriptors, with DFT often providing more accurate and chemically intuitive results. | nih.gov |
| Application to Safety | QSRR can be used to predict the thermal hazards of nitroaromatic compounds by modeling their decomposition behavior, thus informing safer handling and storage protocols. | tamu.edu |
Structure Performance Relationships and Research Applications in Specialized Energetic Systems
Correlating Molecular Architecture of Diazene (B1210634), bis(2,4,6-trinitrophenyl)- with Energetic Characteristics
The molecular framework of Diazene, bis(2,4,6-trinitrophenyl)- is defined by two key features: the central azo (-N=N-) bridge and the two terminal trinitrophenyl groups. The interplay between these components dictates the compound's energetic output, stability, and decomposition behavior.
The energetic nature of Diazene, bis(2,4,6-trinitrophenyl)- arises directly from its chemical composition and electronic structure. The molecule contains two 2,4,6-trinitrophenyl (picryl) groups linked by a diazene (azo) bridge.
The trinitrophenyl moieties are powerful "energetic carriers." Each phenyl ring is substituted with three nitro (-NO₂) groups. These groups are strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic rings and the entire molecule. This high degree of nitration leads to:
High Oxygen Balance: The numerous nitro groups provide a substantial amount of oxygen, which is crucial for the combustion process during detonation. A favorable oxygen balance ensures more complete and energetic reactions, releasing a larger volume of gaseous products at high temperatures.
High Heat of Formation: The incorporation of nitro groups into an organic framework generally increases the compound's enthalpy of formation, contributing to a higher energy release upon decomposition. researchgate.net
The diazene (-N=N-) moiety , or azo bridge, acts as a critical linkage. It is often considered a "trigger" bond in energetic materials. The decomposition of many azo compounds is initiated by the cleavage of this N=N bond, which leads to the rapid release of stable nitrogen gas (N₂), a highly exothermic process that drives the detonation wave. researchgate.net The electronic synergy between the azo bridge and the electron-deficient trinitrophenyl rings is crucial. The electron-withdrawing nature of the picryl groups polarizes the azo bridge, influencing its bond strength and the initial steps of thermal decomposition. researchgate.netdtic.mil
Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to analyze the electronic structure. These calculations help in understanding the bond dissociation energies, with the C-NO₂ and N=N bonds being primary points of interest for initiating decomposition. osti.govresearchgate.net The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most reactive sites within the molecule and predict its sensitivity.
While molecular structure dictates the intrinsic energy content, the arrangement of molecules in the solid state—the crystal packing—governs the material's practical stability, density, and sensitivity. For Diazene, bis(2,4,6-trinitrophenyl)-, the planarity of the azobenzene (B91143) core and the bulky nitro groups facilitate efficient packing.
Key intermolecular forces at play include:
π-π Stacking: The electron-deficient trinitrophenyl rings can engage in π-π stacking interactions, where the aromatic rings align face-to-face. These interactions are a significant cohesive force, helping to hold the molecules in a stable, dense lattice.
van der Waals Forces: Numerous van der Waals interactions exist between the molecules, further contributing to the crystal's stability.
Intramolecular and Intermolecular Hydrogen Bonds: Although the primary structure lacks strong hydrogen bond donors, weak C-H···O interactions between the aromatic hydrogens and the oxygen atoms of the nitro groups on adjacent molecules can occur. These interactions, though weak individually, collectively contribute to a more stable crystal lattice and can influence sensitivity. rsc.org
The efficiency of this packing directly impacts the material's density. A higher crystal density means more mass is packed into a given volume, which generally correlates with higher detonation velocity and pressure. The strong intermolecular forces also increase the energy required to disrupt the crystal lattice, which contributes to higher thermal stability and reduced sensitivity to mechanical stimuli like impact and friction. rsc.org Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions, providing insights into why compounds with similar molecular formulas can have vastly different sensitivities. researchgate.netrsc.org
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₄N₈O₁₂ nih.gov | Indicates high nitrogen and oxygen content for energetic performance. |
| Molecular Weight | 452.21 g/mol nih.gov | Relates to the mass per mole of the compound. |
| Density | ~1.77 g/cm³ cas.org | High density is crucial for achieving high detonation pressure and velocity. |
| Melting Point | 215-216 °C cas.org | An indicator of thermal stability and the strength of intermolecular forces. |
Design Principles for Novel High-Energy Materials Informed by Diazene, bis(2,4,6-trinitrophenyl)- Research
The study of Diazene, bis(2,4,6-trinitrophenyl)- and its analogues has provided a robust framework for the rational design of new energetic materials. The key is to balance high performance with acceptable thermal stability and low sensitivity, a challenge often referred to as the "energy-stability contradiction."
Strengthening the "Trigger" Linkage: While the azo bridge is a good source of nitrogen gas, modifying it or replacing it with more stable linkages (e.g., azoxy, or directly bonded rings) can increase the decomposition temperature. The goal is to create a molecule that remains intact at higher temperatures but decomposes effectively upon initiation. researchgate.net
Introducing Thermally Stable Heterocycles: Replacing the phenyl rings with nitrogen-rich, aromatic heterocycles like 1,3,4-oxadiazole (B1194373), pyrazole, or tetrazole is a common and effective strategy. rsc.orgrsc.orgmdpi.com These rings are often inherently more stable and contribute positively to the heat of formation.
Enhancing Intermolecular Interactions: Designing molecules that can form extensive hydrogen bonding networks or strong π-π stacking interactions leads to denser and more stable crystals. acs.orgnih.gov This approach restricts molecular motion and increases the energy barrier for decomposition.
Controlling Molecular Strain: Highly strained ring systems can be very energetic but are often thermally sensitive. Design strategies aim to build large, rigid, and relatively strain-free polycyclic structures to improve stability. nih.gov
Building on the foundational structure of Diazene, bis(2,4,6-trinitrophenyl)-, researchers have developed numerous advanced analogues. The core idea is to retain the benefits of the trinitrophenyl group—its contribution to density and energy—while improving other properties. rsc.org
One successful strategy involves connecting trinitrophenyl-substituted heterocycles with an azo bridge. For instance, the synthesis of (E)-1,2-bis(5-(2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl)diazene demonstrates this principle. rsc.orgrsc.org This compound combines the thermal stability of the 1,3,4-oxadiazole ring with the energetic properties of the trinitrophenyl group and the gas-generating azo linkage. researchgate.netrsc.orgrsc.orgrsc.org The resulting material shows excellent thermal stability (decomposition temperature of 294 °C) and remarkable insensitivity to impact and friction, surpassing benchmark materials like HNS in safety while maintaining comparable thermal resistance. rsc.org
Other design avenues include:
Creating bridged compounds where different energetic heterocycles are linked together. acs.org
Synthesizing energetic salts from trinitrophenyl-substituted precursors to leverage the stability of ionic interactions. rsc.org
Introducing other functional groups, such as nitramines (-NHNO₂) or nitroxymethyl (-CH₂ONO₂), onto the heterocyclic backbone to further enhance energetic performance. frontiersin.org
These synthetic efforts showcase a modular approach to designing energetic materials, where different structural "building blocks" are combined to achieve a desired set of properties. nih.gov
Comparative Academic Studies with Benchmark Energetic Materials (e.g., HNS, TKX-55) focusing on Design Methodologies
Comparing Diazene, bis(2,4,6-trinitrophenyl)- and its modern derivatives with established benchmarks like HNS (Hexanitrostilbene) and TKX-55 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate) reveals the evolution of design methodologies in energetic materials.
HNS (Hexanitrostilbene): Like Diazene, bis(2,4,6-trinitrophenyl)-, HNS is a nitroaromatic compound, but it features a more stable ethylene (B1197577) (-CH=CH-) bridge instead of an azo bridge. This structural change is a key reason for HNS's exceptional thermal stability (decomposition > 318 °C). rsc.org The design philosophy is similar—using polynitroaryl groups to achieve high energy and density—but the choice of the linking group is optimized for maximum heat resistance. acs.org Studies on HNS analogues have further reinforced the principle that linking stable aromatic systems is a viable path to thermally robust explosives. researchgate.net
TKX-55: This compound represents a different design paradigm. It is an energetic salt, not a single covalent molecule. Its structure consists of a nitrogen-rich bis-tetrazole anion and a dihydroxylammonium cation. The design methodology here focuses on maximizing nitrogen content to achieve high heat of formation and produce a large volume of N₂ gas. The stability of TKX-55 comes from the strong ionic and hydrogen-bonding interactions within its crystal lattice. researchgate.net While some newer covalent compounds like (E)-1,2-bis(5-(2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl)diazene are compared to TKX-55 in terms of performance, their fundamental design is different—covalent stability versus ionic lattice stability. researchgate.netnih.gov
The research informed by Diazene, bis(2,4,6-trinitrophenyl)- has led to hybrid design strategies. For example, creating energetic salts from large, trinitrophenyl-substituted anions combines the benefits of both approaches: the high density and energy of nitroaromatics with the added stability of ionic interactions. rsc.org This comparative analysis underscores that while the fundamental goal of high energy and stability remains, the molecular strategies to achieve it have diversified significantly, moving from simple nitroaromatics to complex heterocyclic systems and energetic salts. researchgate.netacs.org
| Compound | Design Methodology | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
|---|---|---|---|---|
| Diazene, bis(2,4,6-trinitrophenyl)- | Nitroaromatic with Azo Bridge | ~215-216 (Melting) | Moderate | Moderate |
| HNS | Nitroaromatic with Stilbene Bridge | > 318 rsc.org | 5 rsc.org | 240 rsc.org |
| TKX-55 | Nitrogen-Rich Energetic Salt | 247 researchgate.net | 20 researchgate.net | 120 researchgate.net |
| (E)-1,2-bis(5-(TNP)-1,3,4-oxadiazol-2-yl)diazene | Hybrid: Nitroaromatic, Heterocycle, Azo Bridge | 294 rsc.orgrsc.org | > 40 rsc.org | > 360 rsc.org |
Table of Mentioned Compounds
| Common/Systematic Name | Abbreviation |
|---|---|
| Diazene, bis(2,4,6-trinitrophenyl)- | HATO |
| 2,2′,4,4′,6,6′-Hexanitrostilbene | HNS |
| Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate | TKX-55 |
| (E)-1,2-bis(5-(2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl)diazene | - |
| 1,3,4-Oxadiazole | - |
| Pyrazole | - |
| Tetrazole | - |
Future Research Directions and Unresolved Challenges in Diazene, Bis 2,4,6 Trinitrophenyl Studies
Exploration of Environmentally Benign Synthetic Pathways and Sustainable Chemistry
The traditional synthesis of many energetic materials, including precursors to HNS, often involves harsh reaction conditions and the use of toxic solvents. researchgate.net A significant future research direction lies in the development of environmentally benign and sustainable synthetic routes. This aligns with the broader green chemistry initiative within the chemical industry.
Key areas for exploration include:
Green Solvents: Investigating the use of less hazardous solvents, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic compounds. researchgate.net
Catalysis: Developing novel catalysts that can improve reaction efficiency and selectivity, thereby reducing waste generation.
Alternative Reagents: Exploring the use of more sustainable and less toxic starting materials and reagents.
Process Intensification: Utilizing technologies like continuous flow reactors to improve energy efficiency and minimize the environmental footprint of the synthesis process. researchgate.net
Research in these areas aims to create a more sustainable lifecycle for HNS and related energetic materials, from production to disposal.
Integration of Advanced Computational Modeling for Predictive Material Design and Performance Optimization
The use of computational modeling, particularly machine learning (ML) and artificial intelligence (AI), is revolutionizing the field of materials science. mdpi.commit.edumit.edu For HNS, these advanced computational tools offer a powerful approach for predictive material design and performance optimization.
Future research in this domain will likely focus on:
Predictive Modeling: Developing and refining ML models to accurately predict key properties of HNS and its derivatives, such as detonation velocity, pressure, and thermal stability, based on molecular structure. mdpi.comarxiv.org This can significantly accelerate the discovery of new energetic materials with tailored performance characteristics.
Inverse Design: Employing inverse design algorithms that, given a set of desired properties, can propose novel molecular structures. mdpi.com This shifts the paradigm from a trial-and-error approach to a more targeted and efficient design process.
Multiscale Modeling: Integrating different computational scales, from quantum mechanics to continuum mechanics, to gain a comprehensive understanding of material behavior from the molecular to the macroscopic level. mit.edumit.edu This can provide insights into initiation, detonation, and aging phenomena.
Data-Driven Discovery: Leveraging large datasets from both computational simulations and experiments to train more accurate and robust AI models for materials discovery and design. arxiv.org
The overarching goal is to create a "materials-by-design" framework that reduces the time and cost associated with developing next-generation energetic materials. arxiv.org
In-depth Mechanistic Studies of Decomposition under Extreme Conditions
Understanding the decomposition mechanism of HNS under extreme conditions, such as high temperatures and shock loading, is crucial for predicting its performance and ensuring its safety. researchgate.netnih.gov While significant progress has been made, several questions remain.
Future research should focus on:
Initial Decomposition Steps: Elucidating the precise initial chemical reactions that occur during thermal and shock-induced decomposition. Reactive molecular dynamics simulations suggest that C-NO2 bond dissociation and nitro-nitrite isomerization are key initial steps in thermal decomposition. acs.org
Influence of Physical Form: Investigating how factors like particle size, crystal structure, and morphology influence the decomposition mechanism. researchgate.netscielo.br Nanoscale HNS, for example, exhibits a lower energy barrier for thermal decomposition. researchgate.net
Intermediate Species and Reaction Pathways: Identifying the transient chemical species and complex reaction pathways that lead to the final decomposition products. Studies on similar polynitro arenes suggest that the primary fragmentation mechanisms under thermal and shock initiation are the same. nih.gov
Shock-to-Detonation Transition (SDT): Developing a more complete understanding of the chemical and physical processes that govern the transition from a shock wave to a self-sustaining detonation wave. Studies on other explosives like RDX and TATB provide a framework for investigating shock-induced decomposition. osti.govnih.govresearchgate.netresearchgate.net
Advanced experimental techniques, such as ultrafast spectroscopy and time-resolved mass spectrometry, coupled with high-fidelity reactive molecular dynamics simulations, will be instrumental in addressing these challenges.
Development of Engineered Morphologies and Nanostructures for Specific Research Objectives
The morphology and structure of an energetic material at the micro- and nanoscale can have a profound impact on its properties and performance. A promising area of future research is the development of engineered morphologies and nanostructures of HNS to meet specific research and application needs.
Potential research directions include:
Nanoparticles: Synthesizing HNS nanoparticles with controlled size and shape distributions to study the effects of surface area and quantum confinement on reactivity and sensitivity. researchgate.net
Core-Shell Structures: Creating core-shell particles, for instance with a less sensitive coating, to tailor the initiation characteristics and improve safety.
Composite Materials: Developing composites where HNS is integrated with other materials, such as polymers or other energetic materials, to achieve synergistic effects and enhanced performance. nih.gov
Porous Architectures: Fabricating porous HNS structures to investigate their influence on detonation properties and to explore potential applications in areas like micro-detonics.
These engineered materials could lead to advancements in various fields, from fundamental studies of detonation physics to the development of novel energetic systems with precisely controlled properties.
Q & A
Basic: What are the optimal synthetic routes for Diazene, bis(2,4,6-trinitrophenyl)-, and what methodological precautions are required?
Answer:
The compound is synthesized via condensation reactions involving nitroaromatic precursors. A validated method involves reacting picryl chloride (2,4,6-trinitrophenyl chloride) with hydrazine hydrate in methanol at 30–50°C. Key steps include:
- Precursor preparation : Picryl chloride is synthesized by treating picric acid with phosphorus oxychloride under controlled conditions .
- Reaction optimization : Maintain stoichiometric ratios (1:1 for picryl chloride to hydrazine) and monitor temperature to avoid side reactions (e.g., over-nitration or decomposition). Post-reaction, purify via recrystallization using ethanol or acetonitrile to isolate the diazene derivative .
Critical Note : Use explosion-proof equipment due to the sensitivity of nitroaromatic intermediates.
Basic: How can spectroscopic and crystallographic methods characterize Diazene, bis(2,4,6-trinitrophenyl)-?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. For example, related bis(trinitrophenyl) structures exhibit bond angles of 75–80° between aromatic rings and nitro groups, with mean C–C bond lengths of 1.48 Å .
Advanced: How does molecular conformation influence the sensitivity and stability of Diazene, bis(2,4,6-trinitrophenyl)- in energetic applications?
Answer:
Sensitivity correlates with steric strain and intermolecular interactions:
- Steric effects : Bulky trinitrophenyl groups create torsional strain, lowering activation energy for decomposition. SC-XRD data show dihedral angles >75° between aromatic rings increase sensitivity .
- Hydrogen bonding : Weak C–H···O interactions stabilize the crystal lattice, reducing impact sensitivity. Computational models (e.g., Hirshfeld surface analysis) quantify these interactions .
Methodology : Pair SC-XRD with sensitivity tests (e.g., BAM drop-weight) and DFT calculations to map structure-property relationships .
Advanced: What computational models predict the thermal decomposition pathways of Diazene, bis(2,4,6-trinitrophenyl)-?
Answer:
Reactive molecular dynamics (ReaxFF) simulations reveal decomposition mechanisms:
- Initial steps : Homolytic cleavage of N–N bonds generates nitro radicals, followed by NO₂ elimination .
- Secondary reactions : Radical recombination forms CO, CO₂, and H₂O. Simulations using ReaxFF-lg force fields align with experimental thermogravimetric (TG) data, showing exothermic peaks at 240–260°C .
Validation : Compare simulated activation energies (120–150 kJ/mol) with differential scanning calorimetry (DSC) results .
Basic: What safety protocols are critical when handling Diazene, bis(2,4,6-trinitrophenyl)-?
Answer:
- Controlled environments : Use inert atmospheres (N₂/Ar) during synthesis to prevent accidental ignition .
- Storage : Store in hydrated form (≥10% water) at <5°C to reduce sensitivity. Avoid contact with metals or reducing agents .
- Characterization : Conduct small-scale sensitivity tests (e.g., friction and impact tests) before large-scale experiments .
Advanced: How do substituent effects on the phenyl ring modulate the compound’s energetic performance?
Answer:
Substituents alter density and oxygen balance:
- Electron-withdrawing groups (e.g., –NO₂): Increase density (1.85–1.92 g/cm³) but reduce thermal stability.
- Steric hindrance : Methyl or methoxy groups at ortho positions decrease sensitivity by reducing molecular packing efficiency .
Methodology : Synthesize derivatives via Ullmann coupling or nucleophilic substitution, then compare detonation velocities (Cheetah code simulations) and DSC profiles .
Basic: How can researchers confirm the purity of Diazene, bis(2,4,6-trinitrophenyl)-?
Answer:
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column; retention times should match standards .
- Thermal analysis : DSC should show a single sharp melting endotherm (e.g., 180–185°C) without exothermic events .
- Elemental analysis : Match experimental C, H, N values to theoretical (e.g., C₁₂H₆N₈O₁₂: C 25.64%, H 1.07%, N 19.93%) .
Advanced: What mechanistic insights explain contradictions in reported detonation properties of bis(trinitrophenyl) derivatives?
Answer:
Discrepancies arise from:
- Crystalline defects : SC-XRD data show disorder in nitro group orientations, affecting detonation pressure calculations .
- Hydration state : Anhydrous vs. hydrated forms exhibit 10–15% differences in velocity of detonation (VoD). Use Karl Fischer titration to quantify water content .
Resolution : Standardize testing conditions (e.g., TNT equivalence tests) and report crystal structure metadata (CCDC codes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
